molecular formula C12H15N3O5 B14247670 N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine CAS No. 473690-05-0

N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine

Cat. No.: B14247670
CAS No.: 473690-05-0
M. Wt: 281.26 g/mol
InChI Key: SBDBIRVNBMPUGE-VIFPVBQESA-N
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Description

N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine is a chemical compound that belongs to the class of carbamoyl derivatives It is characterized by the presence of a methoxyphenyl group attached to the carbamoyl moiety, which is further linked to the amino acid L-asparagine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-Methoxyphenyl)carbamoyl]-L-asparagine typically involves the reaction of 4-methoxyphenyl isocyanate with L-asparagine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amino group of L-asparagine on the isocyanate group, leading to the formation of the carbamoyl linkage .

Industrial Production Methods

Industrial production of N2-[(4-Methoxyphenyl)carbamoyl]-L-asparagine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of N2-[(4-Methoxyphenyl)carbamoyl]-L-asparagine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its action may include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-Hydroxyphenyl)carbamoyl]-L-asparagine
  • N~2~-[(4-Chlorophenyl)carbamoyl]-L-asparagine
  • N~2~-[(4-Methylphenyl)carbamoyl]-L-asparagine

Uniqueness

N~2~-[(4-Methoxyphenyl)carbamoyl]-L-asparagine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

CAS No.

473690-05-0

Molecular Formula

C12H15N3O5

Molecular Weight

281.26 g/mol

IUPAC Name

(2S)-4-amino-2-[(4-methoxyphenyl)carbamoylamino]-4-oxobutanoic acid

InChI

InChI=1S/C12H15N3O5/c1-20-8-4-2-7(3-5-8)14-12(19)15-9(11(17)18)6-10(13)16/h2-5,9H,6H2,1H3,(H2,13,16)(H,17,18)(H2,14,15,19)/t9-/m0/s1

InChI Key

SBDBIRVNBMPUGE-VIFPVBQESA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)N[C@@H](CC(=O)N)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC(CC(=O)N)C(=O)O

Origin of Product

United States

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